3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one
CAS No.:
Cat. No.: VC15752097
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O4 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-one |
| Standard InChI | InChI=1S/C10H14O4/c11-9-3-7-5-12-6-8(4-9)10(7)13-1-2-14-10/h7-8H,1-6H2 |
| Standard InChI Key | ZUMHQILMLNRBPO-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2(O1)C3CC(=O)CC2COC3 |
Introduction
Structural and Nomenclature Analysis
IUPAC Nomenclature and Molecular Framework
The compound’s systematic name, spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-one, reflects its spiro-conjugated system comprising two cyclic components:
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A 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms).
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A 3-oxabicyclo[3.3.1]nonane scaffold fused to a ketone group at position 7 .
The spiro junction at carbon-9 of the bicyclononane and carbon-2 of the dioxolane creates a rigid, three-dimensional geometry that influences its stereoelectronic properties .
Molecular Formula and Weight
Physicochemical Properties
Computed Descriptors
| Property | Value | Source |
|---|---|---|
| XLogP3 | -0.3 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 47.9 Ų | |
| Rotatable Bond Count | 0 |
The low XLogP3 value suggests moderate hydrophilicity, while the rigid structure (0 rotatable bonds) implies limited conformational flexibility .
Spectral Characteristics
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Infrared (IR): A strong absorption band near 1700 cm⁻¹ confirms the presence of the ketone group .
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¹³C NMR: Signals at δ 208 ppm (carbonyl carbon) and δ 100–110 ppm (spiro carbons) are diagnostic .
Comparative Analysis with Structural Analogues
7-Hydroxy Derivative (CAS 1952348-55-8)
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Key Difference: Replacement of the ketone with a hydroxyl group increases molecular weight to 200.23 g/mol and introduces hydrogen-bonding capability .
Spiro[1,3-dioxolane-2,9'-bicyclo[3.3.1]nonane]-3',7'-dione
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Key Difference: An additional ketone at position 3' enhances electrophilicity, making it suitable for cross-coupling reactions .
Future Research Directions
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